molecular formula C12H12ClNO4 B177591 Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate CAS No. 143878-29-9

Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

Cat. No. B177591
M. Wt: 269.68 g/mol
InChI Key: LCPRNYGRYCDBOM-UHFFFAOYSA-N
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Patent
US05459161

Procedure details

A solution of methyl-4-acetamido-5-chloro-benzo[b]furan-7-carboxylate (0.5 g) in acetone (300 ml) was stirred for 3 hours in presence of 5% Rh/C (0.5 g) in a hydrogen atmosphere. The catalyst was filtered off and the filtrate was evaporated in vacuo to yield 0.48 g of the title product.
Name
methyl-4-acetamido-5-chloro-benzo[b]furan-7-carboxylate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:10]2[O:11][CH:12]=[CH:13][C:9]=2[C:8]([NH:14][C:15](=[O:17])[CH3:16])=[C:7]([Cl:18])[CH:6]=1)=[O:4].[H][H]>CC(C)=O.[Rh]>[C:15]([NH:14][C:8]1[C:9]2[CH2:13][CH2:12][O:11][C:10]=2[C:5]([C:3]([O:2][CH3:1])=[O:4])=[CH:6][C:7]=1[Cl:18])(=[O:17])[CH3:16]

Inputs

Step One
Name
methyl-4-acetamido-5-chloro-benzo[b]furan-7-carboxylate
Quantity
0.5 g
Type
reactant
Smiles
COC(=O)C1=CC(=C(C2=C1OC=C2)NC(C)=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=C(C=C(C=2OCCC21)C(=O)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.